(R)-4-Fluorobutan-2-amine
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Overview
Description
®-4-Fluorobutan-2-amine is an organic compound with the molecular formula C4H10FN It is a chiral amine with a fluorine atom attached to the fourth carbon in the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluorobutan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with ®-4-Fluorobutan-2-ol.
Conversion to Amine: The hydroxyl group in ®-4-Fluorobutan-2-ol is converted to an amine group using reagents such as ammonia or amines in the presence of a catalyst.
Purification: The resulting ®-4-Fluorobutan-2-amine is purified using techniques such as distillation or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-4-Fluorobutan-2-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize the reaction and minimize by-products.
Purification and Quality Control: Implementing advanced purification methods and rigorous quality control to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-Fluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form ®-4-Fluorobutan-2-amine derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or functionalized butane derivatives.
Scientific Research Applications
Chemistry
®-4-Fluorobutan-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound is used to study the effects of fluorinated amines on biological systems, including enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, ®-4-Fluorobutan-2-amine is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-Fluorobutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-4-Chlorobutan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
®-4-Bromobutan-2-amine: Similar structure but with a bromine atom instead of fluorine.
®-4-Iodobutan-2-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
®-4-Fluorobutan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H10FN |
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Molecular Weight |
91.13 g/mol |
IUPAC Name |
(2R)-4-fluorobutan-2-amine |
InChI |
InChI=1S/C4H10FN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
CTWNQUCWODHDGS-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCF)N |
Canonical SMILES |
CC(CCF)N |
Origin of Product |
United States |
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